molecular formula C10H13N3O3 B2968314 (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine CAS No. 2375165-76-5

(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

Cat. No.: B2968314
CAS No.: 2375165-76-5
M. Wt: 223.232
InChI Key: OPFQNEYMBKNBFW-MRVPVSSYSA-N
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Description

(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound features a morpholine ring substituted with a methyl group at the 3-position and a nitro-substituted pyridyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Substitution at the 3-Position:

    Substitution at the 4-Position: The 4-position can be functionalized by reacting the morpholine derivative with 6-nitro-3-pyridyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyridyl ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophilic reagents such as halogens, acids, or alkylating agents.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Electrophilic Substitution: Formation of various substituted pyridyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3R)-3-methyl-4-(6-nitro-3-pyridyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group may play a role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-methyl-4-(3-pyridyl)morpholine: Lacks the nitro group, which may result in different chemical and biological properties.

    (3R)-3-methyl-4-(6-amino-3-pyridyl)morpholine: The amino group may confer different reactivity and biological activity compared to the nitro group.

Properties

IUPAC Name

(3R)-3-methyl-4-(6-nitropyridin-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-8-7-16-5-4-12(8)9-2-3-10(11-6-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFQNEYMBKNBFW-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C2=CN=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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